4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine
Overview
Description
“4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H9ClFN3O . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of “4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” involves reacting morpholine with 2,4-dichloro-5-fluoropyrimidine in the presence of N-ethyl-N,N-diisopropylamine . The reaction is carried out in ethanol under reflux conditions .Molecular Structure Analysis
The molecular structure of “4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” consists of a pyrimidine ring which is substituted with chlorine and fluorine atoms at the 2nd and 5th positions respectively. This pyrimidine ring is attached to a morpholine ring .Chemical Reactions Analysis
“4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” can participate in various chemical reactions. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine” is 217.63 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
- A derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized, showing remarkable anti-TB activity and superior anti-microbial activity. It was characterized by NMR, IR, and Mass spectral studies and confirmed by single crystal X-ray diffraction studies (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).
Biological Activity
- A novel compound, (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, was identified as a potent and selective dopamine D4 receptor antagonist (Jonathan O Witt, Andrea L. McCollum, Miguel A Hurtado, Eric D. Huseman, Daniel E. Jeffries, K. Temple, Hyekyung C Plumley, Anna L. Blobaum, C. Lindsley, C. Hopkins, 2016).
Antimicrobial Evaluation
- In the synthesis of Thiazolo[4,5-d]pyrimidines, 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacted with morpholine, leading to compounds evaluated for antibacterial properties (M. Rahimizadeh, M. Bakavoli, A. Shiri, Reyhaneh Faridnia, Parvaneh Pordeli, F. Oroojalian, 2011).
Neurokinin-1 Receptor Antagonist
- A high affinity, orally active neurokinin-1 receptor antagonist, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, showed effectiveness in pre-clinical tests for emesis and depression (T. Harrison, A. P. Owens, B. Williams, C. Swain, A. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, R. Hargreaves, 2001).
Radioligand for Vasopressin V1B Receptor
- A pyridopyrimidin-4-one derivative, N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299), was characterized as a radioligand candidate for arginine vasopressin 1B (V1B) receptor, providing a clinical biomarker for determining the occupancy of the V1B receptor (K. Koga, M. Yoshinaga, Y. Uematsu, Yuji Nagai, N. Miyakoshi, Yoko Shimoda, Masayuki Fujinaga, T. Minamimoto, Ming-Rong Zhang, M. Higuchi, N. Ohtake, T. Suhara, S. Chaki, 2016).
Molluscicidal Agent
- 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was synthesized and evaluated as a molluscicidal agent. The compound showed a good molluscicidal effect, providing insights into its potential use in pest control (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang, 2014).
properties
IUPAC Name |
4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHSTZJODFDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389491 | |
Record name | 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine | |
CAS RN |
31646-53-4 | |
Record name | 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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